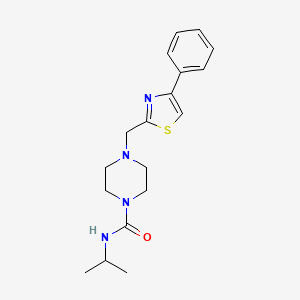

![molecular formula C8H12BrFN2 B2436498 3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide CAS No. 1189379-03-0](/img/structure/B2436498.png)

3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Docking and QSAR Studies in Kinase Inhibition

Researchers have utilized 3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide and its derivatives in docking studies to analyze the orientations and active conformations of c-Met kinase inhibitors. The study involved a set of 103 compounds with variations in structure and activity, employing docking to analyze molecular features contributing to high inhibitory activity. Additionally, quantitative structure–activity relationship (QSAR) methods were used to predict the biological activities of these inhibitors (Caballero et al., 2011).

Synthesis and Characterization in Chemical Studies

The compound and its analogs have been synthesized and characterized in various chemical studies. For example, the synthesis of 9-(Cn-1F2n-1)-substituted acridine was conducted using a reaction involving 2-(CnF2n+1)-substituted aniline, demonstrating the compound's utility in complex chemical syntheses (Zhang et al., 2013).

Antiproliferative Activity Studies

In studies exploring antiproliferative activity, researchers synthesized Cu(II) and Pd(II) complexes with fluorine and CF3 bearing 3,5-di-tert-butylsalicylaldimines derived from substituted anilines, including 3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide. These compounds were then tested for their antiproliferative potentials against specific cell lines (Kasumov et al., 2016).

Optical Investigations for Technological Applications

The linear and nonlinear optical properties of fluoro-substituted anilines have been investigated, revealing potential applications in optical devices. Studies have shown that these compounds, including variations of 3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide, exhibit remarkable third-order nonlinearity, suggesting potential use as optical limiters and in therapeutic applications (George et al., 2021).

Mechanistic Studies in Chemical Reactions

Mechanistic studies involving fluoro-substituted anilines have been conducted to understand the reactions and properties of these compounds. For instance, regioselectively fluoro-substituted 3-methyleneindolines were prepared, demonstrating the compound's significance in complex organic synthesis and understanding reaction mechanisms (Bellezza et al., 2008).

properties

IUPAC Name |

3-fluoro-2-(methylaminomethyl)aniline;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2.BrH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAQPKAHZZFPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1F)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2436418.png)

![3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2436424.png)

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)isoxazole-3-carboxamide](/img/structure/B2436426.png)

![2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436434.png)

![Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2436436.png)

![N-(2,5-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2436438.png)